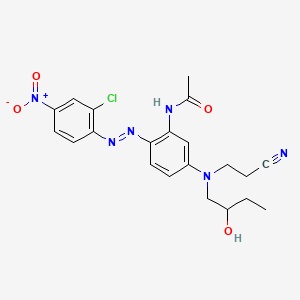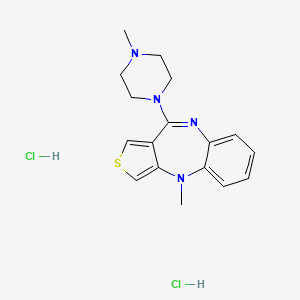
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride is a chemical compound with a complex structure that belongs to the benzodiazepine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the thieno ring and the benzodiazepine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may bind to neurotransmitter receptors, altering their activity and influencing neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include other benzodiazepines and thieno derivatives, such as diazepam, lorazepam, and thienodiazepines.
Uniqueness
What sets 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride apart is its unique structure, which combines the thieno and benzodiazepine cores with a piperazine moiety
Eigenschaften
CAS-Nummer |
74137-79-4 |
|---|---|
Molekularformel |
C17H22Cl2N4S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
10-methyl-4-(4-methylpiperazin-1-yl)thieno[3,4-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C17H20N4S.2ClH/c1-19-7-9-21(10-8-19)17-13-11-22-12-16(13)20(2)15-6-4-3-5-14(15)18-17;;/h3-6,11-12H,7-10H2,1-2H3;2*1H |
InChI-Schlüssel |
ZUACNJNZPRTPJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N(C4=CSC=C42)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)



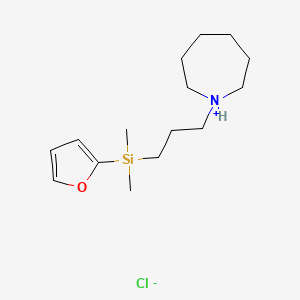
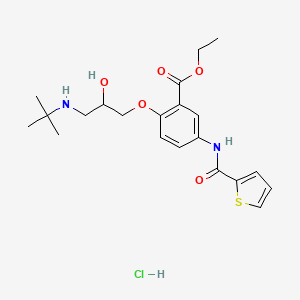

![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

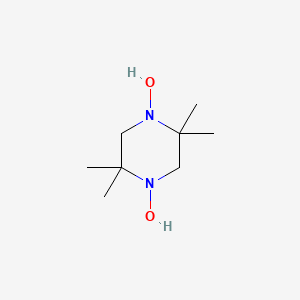

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
